molecular formula C15H14FN3O B2645304 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine CAS No. 364339-37-7

1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine

Cat. No.: B2645304
CAS No.: 364339-37-7
M. Wt: 271.295
InChI Key: DLOUTXSVOGNYMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves the nucleophilic aromatic substitution of a fluoro-substituted phenol with an appropriate benzimidazole derivative. The reaction conditions often require a high temperature and an inert atmosphere to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups onto the phenoxy or benzimidazole rings .

Scientific Research Applications

1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a fluoro-phenoxyethyl group makes it particularly valuable in research applications .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOUTXSVOGNYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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